

# CAS number 14548-31-3 properties and suppliers

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## Compound of Interest

Compound Name: 1-Hexen-5-yne

Cat. No.: B080130

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An In-depth Technical Guide to **1-Hexen-5-yne** (CAS: 14548-31-3)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Hexen-5-yne**, identified by the CAS number 14548-31-3, is an unsaturated hydrocarbon featuring both a terminal double bond and a terminal triple bond.<sup>[1]</sup> This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.<sup>[1]</sup> Its reactivity allows for its participation in various chemical transformations, including addition reactions and polymerizations.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical and physical properties of **1-Hexen-5-yne**, a list of commercial suppliers, and an examination of its documented applications in chemical research.

## Chemical and Physical Properties

**1-Hexen-5-yne** is a colorless to nearly colorless liquid with a distinct odor.<sup>[1]</sup> It is characterized by its high flammability and limited solubility in water, while being soluble in organic solvents.<sup>[1]</sup>

Table 1: Physicochemical Properties of **1-Hexen-5-yne**

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub>	[1][2][3][4]
Molecular Weight	~80.13 g/mol	[2][3][4][5][6][7]
Boiling Point	70-71 °C	
Density	~0.740 g/mL	
Flash Point	-19 °C	[2]
Refractive Index	1.42	[2][8]
LogP	1.58580	[2]
SMILES	C=CCCC#C	[1][3][4][6]
InChI Key	GHGNRQPVGKFJIR- UHFFFAOYSA-N	[1][3][6][7]

## Safety and Handling

**1-Hexen-5-yne** is classified as a hazardous substance. It is a highly flammable liquid and vapor.[5][7] It may be fatal if swallowed and enters the airways, and it is known to cause skin and serious eye irritation.[5][7] Appropriate personal protective equipment, including safety glasses, gloves, and protective clothing, should be worn when handling this chemical.[9] It should be stored in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces.

Table 2: GHS Hazard Statements for **1-Hexen-5-yne**

Code	Description	Source(s)
H225	Highly flammable liquid and vapor	<a href="#">[7]</a>
H304	May be fatal if swallowed and enters airways	<a href="#">[7]</a>
H315	Causes skin irritation	<a href="#">[7]</a>
H319	Causes serious eye irritation	<a href="#">[7]</a>

## Commercial Suppliers

**1-Hexen-5-yne** is available from a variety of chemical suppliers, typically with a purity of 97% or higher.

Table 3: Selected Suppliers of **1-Hexen-5-yne**

Supplier	Purity	Notes	Source(s)
abcr Gute Chemie	Not specified	---	
AK Scientific, Inc.	>97.0% (GC)	---	<a href="#">[5]</a>
BOC Sciences	95%	---	<a href="#">[3]</a>
CymitQuimica	>97.0% (GC), 97%	Offers products from different sources.	<a href="#">[1]</a>
Fisher Scientific	97.0+%	Distributes for TCI America.	<a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Lab Pro Inc.	Min. 97.0 (GC)	---	<a href="#">[8]</a>
Molport	97%+	Marketplace with multiple suppliers.	<a href="#">[4]</a>
Parchem	Not specified	---	<a href="#">[12]</a>
Tokyo Chemical Industry (TCI)	>97.0% (GC)	---	<a href="#">[13]</a>

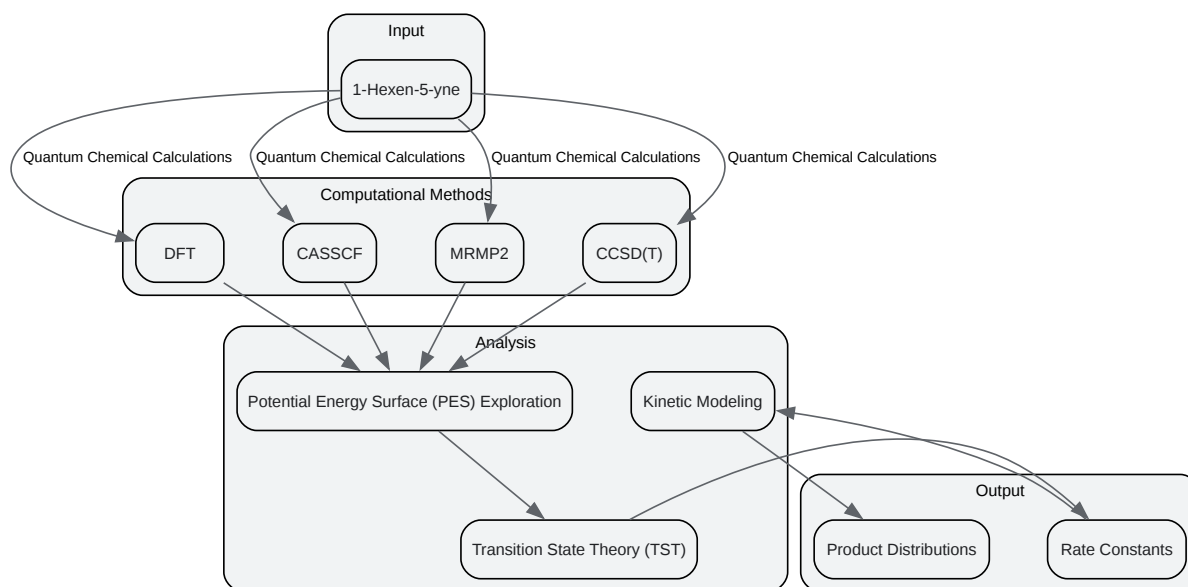
## Experimental Protocols and Applications

While detailed, step-by-step experimental protocols for drug development applications are not readily available in the public domain, the scientific literature provides insights into its use in fundamental chemical research.

## Theoretical Investigation of Thermal Rearrangements

A study by Bozkaya and Özkan explored the thermal rearrangements of **1-hexen-5-yne** using computational methods.<sup>[3]</sup>

Methodology: The study employed density functional theory (DFT) and high-level ab initio methods, including complete active space self-consistent field (CASSCF), multireference second-order Møller-Plesset perturbation theory (MRMP2), and coupled-cluster singles and doubles with perturbative triples [CCSD(T)].<sup>[3]</sup> The potential energy surface for the system was investigated to understand the pyrolysis experiments. Rate constants for isomerization reactions were calculated using transition state theory (TST). To determine time-dependent concentrations and product distributions at specific temperatures, simultaneous first-order ordinary differential equations were solved numerically.<sup>[3]</sup>



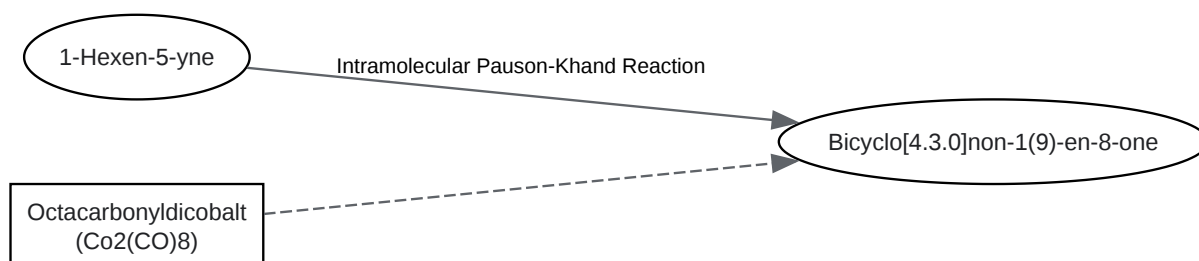
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Caption: Workflow for the theoretical study of **1-hexen-5-yne** thermal rearrangements.

## Synthesis of Bicyclic Ketones

**1-Hexen-5-yne** has been utilized as a starting material in the synthesis of bicyclic ketones, which are important structural motifs in organic chemistry.<sup>[14]</sup>

Reaction: The synthesis of bicyclo[4.3.0]non-1(9)-en-8-one involves the reaction of **1-hexen-5-yne** in the presence of octacarbonyldicobalt.<sup>[14]</sup> This type of reaction, known as an intramolecular Pauson-Khand reaction, is a powerful method for constructing cyclopentenone rings fused to another ring system.



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Caption: Synthesis of a bicyclic ketone from **1-hexen-5-yne**.

## Application in Click Chemistry

As a terminal alkyne, **1-hexen-5-yne** is a suitable substrate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in drug discovery, bioconjugation, and materials science for its high efficiency, selectivity, and mild reaction conditions.<sup>[15]</sup> It allows for the covalent linkage of the hexenyne moiety to molecules containing an azide group, forming a stable triazole linkage.

## Conclusion

**1-Hexen-5-yne** is a versatile chemical building block with well-defined properties and commercial availability. Its utility has been demonstrated in both theoretical and synthetic organic chemistry. For researchers and professionals in drug development, its application in click chemistry presents a reliable method for molecular assembly and conjugation. As with any reactive chemical, adherence to strict safety protocols during its handling and use is paramount.

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